[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate
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Overview
Description
The compound “[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate” is a complex organic molecule with multiple hydroxyl groups and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the carbonyl groups will regenerate the hydroxyl groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyhydroxy and methoxyphenyl-containing molecules, such as:
Quercetin: A flavonoid with antioxidant properties.
Rutin: A glycoside of quercetin with similar biological activities.
Epicatechin: A flavanol with potential health benefits.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C38H48O22 |
---|---|
Molecular Weight |
856.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C38H48O22/c1-52-21-11-17(3-7-19(21)42)6-10-27(44)58-35-30(47)24(14-40)59-38(35,16-41)60-37-34(51)32(49)29(46)25(57-37)15-54-26(43)9-5-18-4-8-20(22(12-18)53-2)55-36-33(50)31(48)28(45)23(13-39)56-36/h3-12,23-25,28-37,39-42,45-51H,13-16H2,1-2H3/b9-5+,10-6+/t23-,24-,25-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37-,38+/m1/s1 |
InChI Key |
LNADBRJCSVTTPA-OYPYVSOESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O)O)O)CO)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O)O)O)CO)O)O |
Origin of Product |
United States |
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